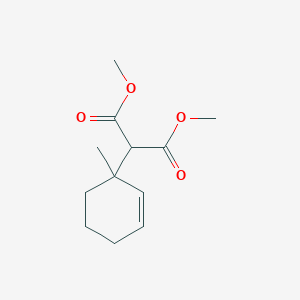
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-, also known as 3-Allyloxy-1,2-propanediol, is an organic compound with the molecular formula C6H12O3. It is a derivative of isobenzofuranone and features an allyloxy group attached to the third carbon of the isobenzofuranone ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of isobenzofuranone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
In industrial settings, the production of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyloxy-1,2-propanediol: Shares similar structural features and chemical properties.
Glycerol α-Monoallyl Ether: Another compound with an allyloxy group attached to a glycerol backbone.
1-Allyloxy-2,3-dihydroxypropane: Similar in structure but with additional hydroxyl groups.
Uniqueness
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- is unique due to its isobenzofuranone core, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
61133-37-7 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
3-prop-2-enoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h2-6,11H,1,7H2 |
Clé InChI |
VUHVYYOSDKVVEP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)

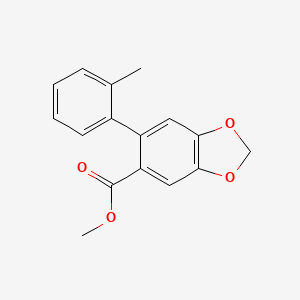

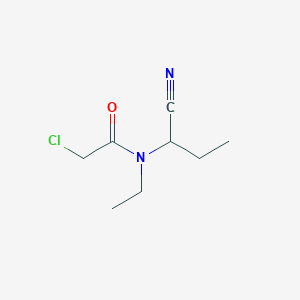
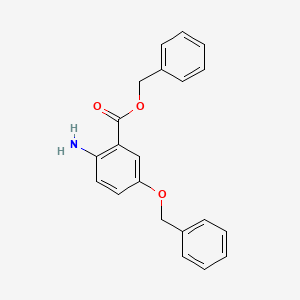
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
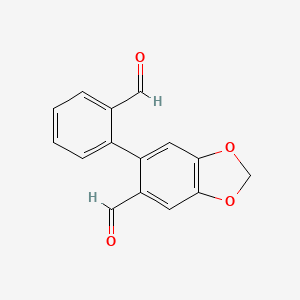
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
